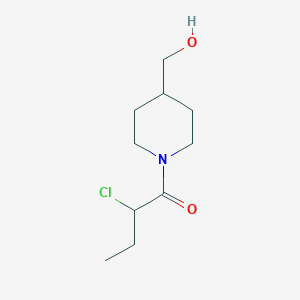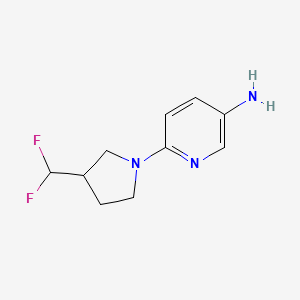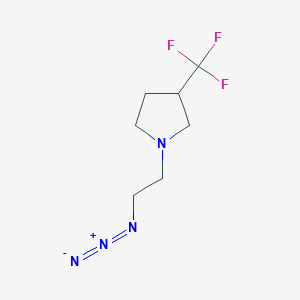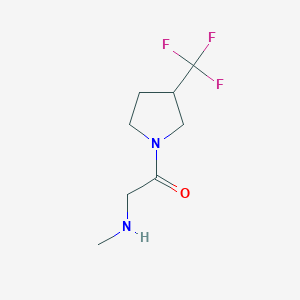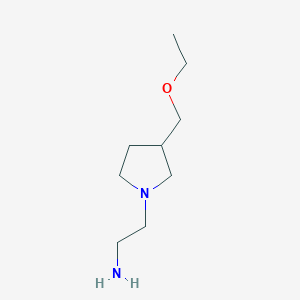
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine
Vue d'ensemble
Description
The compound “2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine” is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique
Synthesis and Catalysis
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine, as a derivative within the pyrrolidine family, plays a crucial role in synthetic chemistry, particularly in the synthesis of complex molecules and catalysis. Pyrrolidines and their derivatives are pivotal in creating a variety of biological molecules, including heme and chlorophyll. These compounds exhibit extensive delocalization of nitrogen electrons, contributing to their aromatic character and lack of basicity. The versatility of pyrrolidine derivatives extends to their use in several synthetic reactions, such as the Knorr synthesis of pyrroles and the Paal-Knorr synthesis of pyrrolidines. These reactions underline the importance of pyrrolidine derivatives in constructing cyclic and acyclic molecules, serving as intermediates, solvents, and catalysts in organic synthesis (Anderson & Liu, 2000).
Coordination Chemistry and Material Science
The compound under discussion is related to derivatives utilized in coordination chemistry to synthesize metal complexes with significant catalytic activities. For example, complexes incorporating (imino)pyridine ligands have been synthesized for selective ethylene dimerization catalysis, showcasing the potential of pyrrolidine derivatives in creating highly active catalyst systems (Nyamato, Ojwach, & Akerman, 2015). These catalysts are instrumental in polymer science and materials engineering, where precise polymerization control is required.
Organic Electronics and Photonics
Pyrrolidine derivatives are also found in the development of organic electronic and photonic materials. Their application in fabricating electro-optic films is noteworthy, where the molecular architecture of pyrrolidine-based chromophores significantly influences the film's microstructure and nonlinear optical response. This application underlines the potential of pyrrolidine derivatives in advancing technologies that rely on organic semiconductors and photonic devices (Facchetti et al., 2006).
Pharmaceutical and Medicinal Chemistry
In medicinal chemistry, pyrrolidine derivatives serve as key intermediates in synthesizing bioactive molecules. Their utility is highlighted in the synthesis of complex molecules such as premafloxacin, an antibiotic with significant veterinary applications. The stereoselective processes involving pyrrolidine derivatives underscore their importance in developing pharmacologically active compounds with precise chirality (Fleck et al., 2003).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[3-(ethoxymethyl)pyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-12-8-9-3-5-11(7-9)6-4-10/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGWCKPFPGWAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


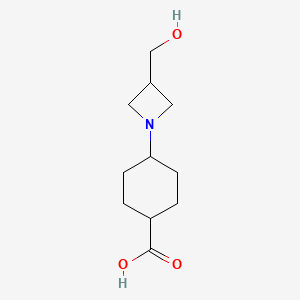


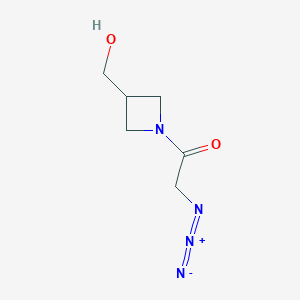
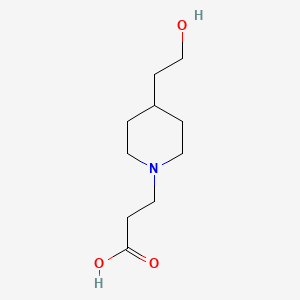
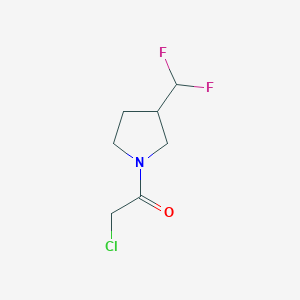
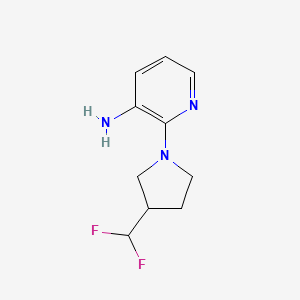
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476715.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1476716.png)
![6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476717.png)
